molecular formula C20H25N3O4 B2633025 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide CAS No. 1903873-26-6

6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide

Cat. No. B2633025
CAS RN: 1903873-26-6
M. Wt: 371.437
InChI Key: JWQSYGLCDFOTSM-UHFFFAOYSA-N
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Description

6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Conformation and Electronic Structure : Research on similar compounds such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate highlights their molecular conformations and polarized electronic structures, which can be crucial for understanding the chemical behavior and potential applications of 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide (J. Cobo et al., 2008).

Derivative Utilization and Activities

  • Nicotinamide Derivatives in Biological Systems : Studies have shown the activity of nicotinamide derivatives (including similar compounds) in various biological systems. This indicates the potential of 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide in biological and pharmaceutical research (P. Ellinger, G. Fraenkel, & M. Abdel Kader, 1947).

  • Affinity to Receptors : Similar nicotinamide derivatives have been evaluated for their binding to 5-HT3 and dopamine D2 receptors, suggesting potential applications in neuroscience and pharmacology (Y. Hirokawa, N. Yoshida, & S. Kato, 1998).

Synthesis and Chemical Behavior

  • Synthesis Routes and Chemical Behavior : Studies on the synthesis of related compounds can provide insights into the feasible synthesis routes and chemical behavior of 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide, which is essential for its application in scientific research (I. Praly‐Deprez et al., 1991).

  • Nucleophilic Displacement Reactions : Research on the nucleophilic displacement reactions in similar compounds can shed light on the reactivity and potential modifications of the compound (A. Abdel-Aziz, 2007).

Lipophilicity and Chromatographic Analysis

  • Lipophilicity Studies : Understanding the lipophilicity of nicotinic acid derivatives, as explored in various studies, is crucial for assessing the solubility, absorption, and distribution properties of 6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide, which impacts its application in drug formulation and delivery (Wioletta Parys & A. Pyka, 2010).

properties

IUPAC Name

6-cyclopentyloxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14-11-17(26-2)12-19(24)23(14)10-9-21-20(25)15-7-8-18(22-13-15)27-16-5-3-4-6-16/h7-8,11-13,16H,3-6,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQSYGLCDFOTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)OC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopentyloxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide

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